molecular formula C7H6N2S B069725 2-Mercapto-4-methylnicotinonitrile CAS No. 169141-80-4

2-Mercapto-4-methylnicotinonitrile

Cat. No. B069725
CAS RN: 169141-80-4
M. Wt: 150.2 g/mol
InChI Key: NCTVSNGGQMLUTD-UHFFFAOYSA-N
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Description

2-Mercapto-4-methylnicotinonitrile is a chemical compound with the molecular formula C7H6N2S and a molecular weight of 150.2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . More detailed structural analysis would require additional resources such as crystallography or spectroscopy data.


Physical And Chemical Properties Analysis

The predicted melting point of this compound is 111.52°C, and its predicted boiling point is approximately 237.5°C at 760 mmHg . The predicted density is approximately 1.3 g/cm³, and the predicted refractive index is n20D 1.63 .

Scientific Research Applications

  • Building Blocks for Bis- and Polyalkylation

    It serves as a building block for novel bis- and poly(pyridines) and poly(pyrimidines) through alkylation, with studies confirming S-alkylation rather than N-alkylation (Abd El-Fatah et al., 2017).

  • Electrochemical Applications

    In electrochemistry, mercapto compounds including 2-Mercapto-4-methylnicotinonitrile derivatives are used for self-assembled gold nanoparticle modified carbon paste electrodes. These are applied as indicator electrodes for potentiometric determination of ions like Cu(II) (Mashhadizadeh et al., 2008).

  • Resin-bound Mercapto Acids

    The chemical has applications in the synthesis of small mercaptoacylamino alcohols through attachment to various resins (Mourtas et al., 2002).

  • Copper Corrosion Inhibition

    It's used in studies investigating copper corrosion inhibition in chloride solutions, with implications in the fields of material science and engineering (Blajiev & Hubin, 2004).

  • Organotin(IV) Derivatives

    The compound is involved in the study of organotin(IV) complexes, particularly in the context of their influence on the catalytic peroxidation of linoleic acid (Xanthopoulou et al., 2008).

  • Self-Assembled Monolayers in Electroanalytical Chemistry

    Its derivatives are used in the formation of self-assembled monolayers on gold electrodes, aiding in the electrochemical differentiation between substances like dopamine and ascorbic acid (Malem & Mandler, 1993).

  • Continuous Synthesis in Pharmaceutical Applications

    It plays a role in the continuous synthesis of a nicotinonitrile precursor to nevirapine, a medication used for the treatment of HIV (Longstreet et al., 2013).

  • Synthesis of Derivatives

    this compound is used in the synthesis of its derivatives, which find applications in various chemical processes (Zhao Yi-min, 2011).

Future Directions

The future directions for research on 2-Mercapto-4-methylnicotinonitrile could include elucidating its synthesis methods, exploring its chemical reactions, determining its mechanism of action, and evaluating its potential applications in various fields such as proteomics research .

properties

IUPAC Name

4-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTVSNGGQMLUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398241
Record name AC1N09NM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169141-80-4
Record name AC1N09NM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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